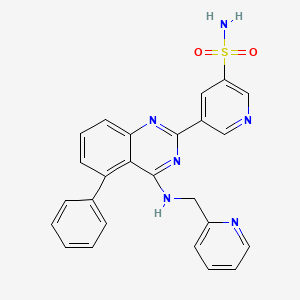

BMS-919373

説明

BMS-919373は、ブリストル・マイヤーズスクイブ社が開発した高度に官能基化されたキナゾリン系化合物です。これは、KCNA5遺伝子によってコードされる再分極カリウム電流であるI Kur電流の選択的かつ強力な阻害剤として研究されています。 この化合物は、特に心房細動と急性冠症候群における心臓病の治療における潜在的な用途について主に研究されています .

科学的研究の応用

BMS-919373 has several scientific research applications, including:

作用機序

BMS-919373は、KCNA5遺伝子によってコードされる再分極カリウム電流であるI Kur電流を選択的に阻害することによってその効果を発揮します。この阻害は、特に心房における心臓の電気的活動に影響を与え、心房細動の潜在的な治療となっています。 この化合物は、主にヒト心臓の心房に発現する電位依存性カリウムチャネルサブユニットKv1.5を標的としています .

類似の化合物との比較

類似の化合物

ドフェチリド: 心房細動の治療に使用される別のカリウムチャネルブロッカー。

アミオダロン: 複数のイオンチャネルに影響を与える、広く使用されている抗不整脈薬。

ソタロール: カリウムチャネル遮断特性を備えた、非選択的なβ遮断薬.

This compoundの独自性

This compoundは、I Kur電流ブロッカーとしての高い選択性と効力のためにユニークです。他の化合物とは異なり、これはKv1.5サブユニットを特異的に標的とするため、心房選択的な心房細動の治療のための有望な候補となっています。 その位置選択的なC-Hアリール化合成も、他の類似の化合物とは異なる点です .

生化学分析

Biochemical Properties

BMS-919373 plays a significant role in biochemical reactions by selectively blocking the I Kur current. This current is mediated by the Kv1.5 potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound can modulate the electrical activity of the heart. The compound interacts with the Kv1.5 channel by binding to its specific sites, thereby preventing the flow of potassium ions through the channel. This interaction is highly selective, ensuring that this compound does not affect other potassium channels .

Cellular Effects

This compound has profound effects on various types of cells, particularly cardiac cells. By inhibiting the Kv1.5 channel, this compound prolongs the action potential duration in atrial myocytes, which can help in reducing the occurrence of atrial fibrillation. This compound also influences cell signaling pathways by altering the ionic balance within the cells, which can affect gene expression and cellular metabolism. The modulation of potassium ion flow by this compound can lead to changes in the activity of other ion channels and transporters, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the Kv1.5 potassium channel. This binding inhibits the channel’s activity, preventing the efflux of potassium ions during the repolarization phase of the cardiac action potential. By blocking the Kv1.5 channel, this compound prolongs the action potential duration, which can stabilize the cardiac rhythm and reduce the likelihood of atrial fibrillation. Additionally, this compound may influence the expression of genes related to ion channel regulation and cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, which can reduce its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining prolonged action potential duration in cardiac cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Kv1.5 channel without causing significant adverse effects. At higher doses, the compound can lead to toxic effects, including arrhythmias and other cardiac dysfunctions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can have different levels of activity and may contribute to the overall pharmacological effects of this compound. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in certain compartments, such as the cytoplasm and the nucleus, where it exerts its effects. The distribution of this compound within tissues can influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the Kv1.5 potassium channel. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These modifications can affect the compound’s stability, activity, and overall efficacy in modulating cardiac function .

準備方法

合成経路と反応条件

BMS-919373の合成には、位置選択的なC-Hアリール化プロセスが含まれます。主なステップには次のものがあります。

縮合反応: 塩化アンモニウムのアミジン形成への影響は重要です。

求核置換反応(SnAr): 特にDBU(1,8-ジアザビシクロ[5.4.0]ウンデク-7-エン)などの不純物を管理するための制御戦略が採用されています.

C-H活性化: このステップには、テトラヒドロフラン(THF)溶媒中で酢酸パラジウムを触媒として使用することが含まれます。反応は室温で20分間行い、その後、基質と助触媒を添加します。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高スループットスクリーニングと反応条件の最適化を使用して、高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類

BMS-919373は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を形成することができます。

還元: 還元反応は、この化合物に存在する官能基を修飾するために実行することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなキナゾリン誘導体が含まれ、これは特定の用途のためにさらに官能基化することができます .

科学研究への応用

This compoundには、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Dofetilide: Another potassium channel blocker used in the treatment of atrial fibrillation.

Amiodarone: A widely used antiarrhythmic agent that affects multiple ion channels.

Sotalol: A non-selective beta-blocker with additional potassium channel-blocking properties.

Uniqueness of BMS-919373

This compound is unique due to its high selectivity and potency as an I Kur current blocker. Unlike other compounds, it specifically targets the Kv1.5 subunit, making it a promising candidate for atrial-selective treatment of atrial fibrillation. Its regioselective C-H arylation synthesis also sets it apart from other similar compounds .

特性

IUPAC Name |

5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O2S/c26-34(32,33)20-13-18(14-27-16-20)24-30-22-11-6-10-21(17-7-2-1-3-8-17)23(22)25(31-24)29-15-19-9-4-5-12-28-19/h1-14,16H,15H2,(H2,26,32,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKULQQVQWCASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272353-82-8 | |

| Record name | BMS-919373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272353828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-919373 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-919373 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB50MQK8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the synthesis of BMS-919373 unique?

A: this compound is a highly functionalized quinazoline, and its synthesis posed a significant challenge. Researchers overcame this by exploiting the inherent directing ability of the aminomethylpyridine side chain present in the molecule. This strategy enabled a highly regioselective C-H arylation at the C-5 position of the quinazoline core, streamlining the synthesis to just six steps from readily available starting materials []. This innovative approach highlights the power of utilizing native directing groups in complex molecule synthesis.

Q2: What is the significance of the IKur current and its inhibition in the context of atrial fibrillation?

A: The IKur current plays a crucial role in the electrical activity of the heart, particularly in the repolarization phase of atrial cells. Dysregulation of this current can contribute to atrial fibrillation, a common heart rhythm disorder. this compound was discovered as a potent and selective inhibitor of the IKur current []. This selectivity is crucial for minimizing potential side effects on other cardiac currents. By targeting IKur, this compound aims to restore normal heart rhythm in patients with atrial fibrillation.

Q3: How does the structure of this compound relate to its activity?

A: While specific structure-activity relationship (SAR) details are not provided in the abstracts, the successful utilization of the aminomethylpyridine side chain as a directing group for C-H arylation suggests its importance in the final structure []. Further research likely explored how modifications to this and other parts of the molecule influenced its interaction with the IKur channel, impacting its potency and selectivity. Understanding these relationships is crucial for optimizing drug candidates and developing safer and more effective therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)